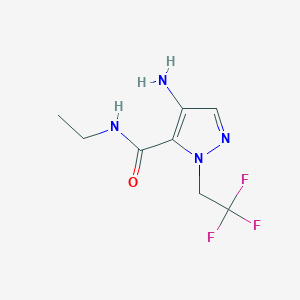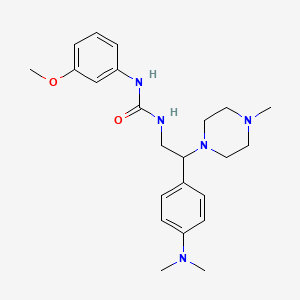
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H33N5O2 and its molecular weight is 411.55. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Directed Lithiation and Reactivity
Directed lithiation of related compounds demonstrates the potential of such molecules in synthetic chemistry. For example, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has shown the ability to introduce substituents selectively, indicating utility in the synthesis of complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).
Antimicrobial Agent Synthesis
The compound's structural analogs have been synthesized and evaluated for antimicrobial activity, showcasing their potential as scaffolds for developing new antimicrobial agents. For instance, a novel series of thiazolidinone derivatives, which share a resemblance in structural complexity, have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains (Patel, Kumari, & Patel, 2012).
Neuroprotective Properties and Anticonvulsant Activity
Derivatives of related urea and thiourea compounds have been investigated for their neuroprotective properties and anticonvulsant activity, indicating the potential application of such molecules in the development of treatments for neurological disorders. A study on 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives revealed significant antiparkinsonian activity, suggesting a starting point for future drug design in treating Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Enzyme Inhibition for Therapeutic Applications
The compound and its derivatives have also been explored for their potential to inhibit specific enzymes, which is critical for the development of therapeutic agents targeting various diseases. For example, tetrahydropyrimidine-5-carboxylates, another class of cyclic urea derivatives, have been synthesized and evaluated for their metal chelating effects and inhibition profiles against enzymes such as acetylcholinesterase and carbonic anhydrase, highlighting their potential as multifunctional therapeutic agents (Sujayev et al., 2016).
properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O2/c1-26(2)20-10-8-18(9-11-20)22(28-14-12-27(3)13-15-28)17-24-23(29)25-19-6-5-7-21(16-19)30-4/h5-11,16,22H,12-15,17H2,1-4H3,(H2,24,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXBCQZZKSWOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

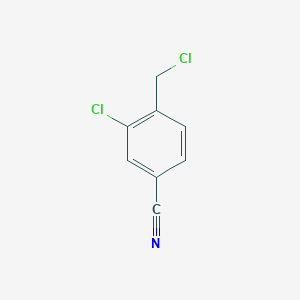
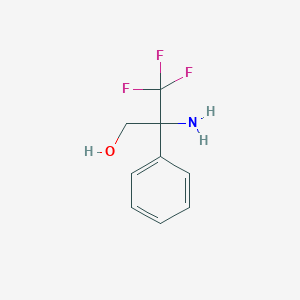
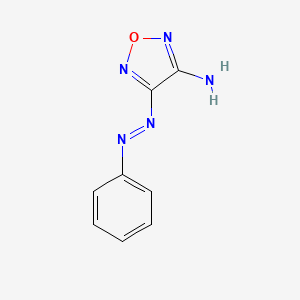
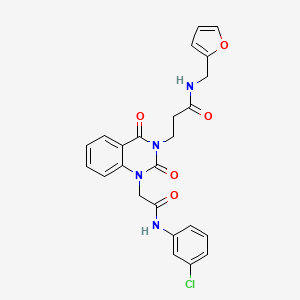
![2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373700.png)
![N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373701.png)
![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine](/img/structure/B2373702.png)
![Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2373703.png)
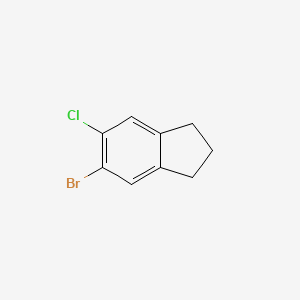
![2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2373710.png)
